REACTION_CXSMILES
|
[CH3:1][C:2]1[N:7]=[CH:6][C:5]([CH2:8][C:9](N2CCOCC2)=S)=[CH:4][CH:3]=1.[OH-:17].[Na+].[OH2:19].CCO>>[CH3:1][C:2]1[N:7]=[CH:6][C:5]([CH2:8][C:9]([OH:19])=[O:17])=[CH:4][CH:3]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
9.685 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=N1)CC(=S)N1CCOCC1
|
Name
|
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
H2O EtOH
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
O.CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
Volatiles were then removed from the cooled reaction medium
|
Type
|
EXTRACTION
|
Details
|
the aqueous residue extracted with DCM (3×50 cm3)
|
Type
|
EXTRACTION
|
Details
|
a further DCM extraction
|
Type
|
CUSTOM
|
Details
|
Water was removed from the residue
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The orange solid obtained
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=N1)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |